3-(Bromomethyl)-6-chloro-1-benzothiophene
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Overview
Description
3-(Bromomethyl)-6-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-1-benzothiophene typically involves the bromination of 6-chloro-1-benzothiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloro substituent can lead to the formation of the corresponding benzothiophene derivative without the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of benzothiophene.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated benzothiophene derivatives.
Scientific Research Applications
3-(Bromomethyl)-6-chloro-1-benzothiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-chloro-1-benzothiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1-benzothiophene
- 6-Chloro-1-benzothiophene
- 3-Methyl-6-chloro-1-benzothiophene
Uniqueness
3-(Bromomethyl)-6-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents on the benzothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C9H6BrClS |
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Molecular Weight |
261.57 g/mol |
IUPAC Name |
3-(bromomethyl)-6-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5H,4H2 |
InChI Key |
GKCHOUOBOFDXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2CBr |
Origin of Product |
United States |
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